(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules notable for their fused bicyclic core structure. The molecule features a pyrazole-substituted methylidene group at the 2-position, a carboxamide at the 6-position, and phenyl substituents at the 5- and N-positions. Its structural complexity arises from the conjugation of the pyrazole and thiazolo[3,2-a]pyrimidine moieties, which likely enhances electronic delocalization and influences intermolecular interactions. While direct biological data for this compound are absent in the provided evidence, analogs of thiazolo[3,2-a]pyrimidines are frequently explored for pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-4-31-16-20(17(2)30-31)15-22-26(34)32-24(19-11-7-5-8-12-19)23(18(3)28-27(32)35-22)25(33)29-21-13-9-6-10-14-21/h5-16,24H,4H2,1-3H3,(H,29,33)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWIONTPKLZKT-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrazole Ring : The presence of the 1-ethyl-3-methylpyrazol moiety contributes to its biological activity.
- Thiazolo-Pyrimidine Core : This heterocyclic framework is associated with various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as MCF-7 and A549 . This suggests strong antiproliferative effects.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored. Compounds structurally related to the target molecule have shown promising results against a range of bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values indicating effective inhibition of bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles is well-documented. Compounds with similar scaffolds have been shown to reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .
Neuroprotective Properties
Research indicates that certain pyrazole derivatives possess neuroprotective effects, potentially through antioxidant mechanisms or by modulating neurotransmitter levels. This aspect is crucial for developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | IC50/Other Metrics |
|---|---|---|---|
| Huang et al. | N-(1,3-diphenyl-pyrazol-4-yl)methyl aniline | Anticancer | IC50 = 26 µM |
| Fan et al. | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-pyrazole | Cytotoxicity | IC50 = 0.39 µM (NCI-H460) |
| Xia et al. | 1-arylmethyl-3-aryl-pyrazole | Antitumor | IC50 = 49.85 µM |
| Li et al. | N-(phenylcarbamothioyl)-pyrazole derivatives | CDK inhibition | IC50 = 0.16 µM |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in antifungal and anticancer applications. Its mechanism of action often involves the inhibition of specific enzymes or pathways crucial for the survival of target organisms or cancer cells.
Antifungal Activity
One study demonstrated that derivatives of pyrazole compounds similar to this thiazolo-pyrimidine exhibited potent antifungal properties against various plant pathogens. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth .
Anticancer Potential
Another area of research has focused on the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt .
Applications in Agriculture
In addition to its medicinal properties, this compound has potential applications in agriculture as a fungicide. Its structural analogs have been utilized to develop formulations targeting plant pathogenic fungi, demonstrating effective control over diseases such as powdery mildew and rust .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Fungicidal Efficacy : A study reported that a related thiazolo-pyrimidine derivative significantly reduced fungal infections in crops when applied as a foliar spray. The compound's ability to penetrate plant tissues enhanced its effectiveness compared to traditional fungicides .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound led to reduced cell viability and increased apoptosis rates. These findings suggest potential for further development as an anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
a. Pyrazole and Aromatic Substituents
- Methyl (2E)-2-({3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): This analog replaces the carboxamide with a methyl carboxylate and introduces a 2-thienyl group at the 5-position. The thienyl substituent may improve π-π stacking interactions in biological targets .
- The ethyl ester at the 6-position (vs. carboxamide) reduces hydrogen-bonding capacity but may improve metabolic stability .
b. Core Modifications
- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
The methoxy-carbonylmethylene group introduces an electron-withdrawing effect, altering the electronic distribution of the thiazolo[3,2-a]pyrimidine core. This could reduce nucleophilic reactivity compared to the target compound’s pyrazolylmethylidene group .
Physicochemical Properties
- Crystal Packing and Conformation : X-ray studies of related compounds (e.g., ) reveal a puckered thiazolo[3,2-a]pyrimidine ring (flattened boat conformation) and dihedral angles of ~80° between the core and aromatic substituents. These features suggest that the target compound’s N,5-diphenyl groups may induce similar steric constraints, affecting solubility and crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
